molecular formula C20H20N2O3 B6112005 1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B6112005
M. Wt: 336.4 g/mol
InChI Key: VMWOVAQTEVZAQV-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, an ethyl group, a methoxyphenyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethyl, methoxyphenyl, and carboxamide groups. Common reagents used in these reactions include ethylating agents, methoxyphenyl derivatives, and carboxamide precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-

Properties

IUPAC Name

1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxoquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-22-13(2)11-18(23)15-12-14(9-10-17(15)22)20(24)21-16-7-5-6-8-19(16)25-3/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWOVAQTEVZAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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